Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, also known as EEP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 60°C and a boiling point of approximately 300°C. EEP has been widely used in the synthesis of various compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Transformations
Efficient Synthesis of Chiral Precursors
Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, has been used for the efficient synthesis of ethyl (S)-8-chloro-6-hydroxyoctanoate, a chiral precursor for the synthesis of (R)-α-lipoic acid (Chen et al., 2014).
Chemoenzymatic Synthesis
In a related process, the reduction of ethyl 2-hydroxy-3-oxooctanoate, which shares structural similarities with this compound, yields compounds with high diastereoselectivity and enantioselectivity, useful in the synthesis of hydroxy-γ-decalactone (Fadnavis et al., 1999).
Regioselective Synthesis
Ethyl 2,4-dioxooctanoate, another similar compound, has been utilized in the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the potential for this compound in targeted organic syntheses (Ashton & Doss, 1993).
Pharmaceutical and Medicinal Applications
Anticancer Agent Synthesis
In the field of medicinal chemistry, ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, structurally related to this compound, have shown potential in binding cellular tubulin and exhibiting cytotoxic activity against experimental neoplasms (Temple et al., 1989).
Synthesis of Antimicrobial Compounds
Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a derivative of this compound, has been utilized in synthesizing thiazoles and fused derivatives with antimicrobial activities (Wardkhan et al., 2008).
Industrial and Chemical Engineering
- Synthesis of Agrochemicals: Ethyl-2-(p-ethoxyphenyl) propenoate, closely related to this compound, is an important intermediate in synthesizing cycloprothrin, a substitute for highly poisonous pesticides (Jianquan, 2007).
properties
IUPAC Name |
ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-21-17-13-10-9-11-15(17)16(19)12-7-5-6-8-14-18(20)22-4-2/h9-11,13H,3-8,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYDNDIHIRTHDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645779 |
Source
|
Record name | Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-48-7 |
Source
|
Record name | Ethyl 2-ethoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.